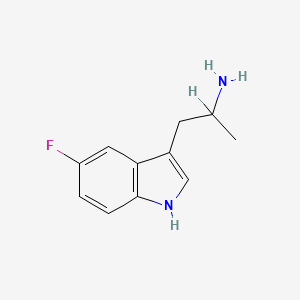

5-Fluoro-alpha-methyltryptamine

Vue d'ensemble

Description

5-Fluoro-alpha-methyltryptamine is a synthetic compound belonging to the tryptamine family. It is structurally related to alpha-methyltryptamine and is known for its stimulant, entactogen, and psychedelic properties. The compound has been found to act as a serotonin-norepinephrine-dopamine releasing agent, a serotonin receptor agonist, and a potent monoamine oxidase A inhibitor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha-methyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Alkylation: The 5-fluoroindole is then alkylated with a suitable alkylating agent to introduce the alpha-methyl group.

Amination: The resulting intermediate is subjected to amination to introduce the amine group at the alpha position.

The reaction conditions for these steps often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-alpha-methyltryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-Fluoro-alpha-methyltryptamine is characterized by its molecular formula and exhibits significant activity as a serotonin receptor agonist. Its mechanism of action includes:

- Serotonin Receptor Agonism : It primarily activates the 5-HT2A receptor, which is associated with its psychedelic effects.

- Monoamine Oxidase Inhibition : The compound acts as a competitive inhibitor of monoamine oxidase A (MAO-A) with an impressive selectivity factor of 18,000-fold over MAO-B, enhancing the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain .

- Neurotransmitter Release : It facilitates the release of serotonin and dopamine, contributing to both stimulant and entactogenic effects .

Chemistry

This compound serves as a reference compound in the study of tryptamine derivatives. It is utilized to explore the chemical properties and reactivity of related compounds.

Biology

Research indicates that this compound significantly influences neurotransmitter dynamics. For instance, it has been shown to induce a head-twitch response in rodents, which correlates with its serotonergic activity. This behavioral response is indicative of potential applications in studying altered states of consciousness .

Medicine

The therapeutic potential of this compound is being investigated for various neurological disorders. Its role as a selective MAO-A inhibitor suggests possible applications in treating conditions associated with serotonin deficits, such as depression and anxiety disorders .

Industry

In the context of drug development, this compound is being explored for its potential as a new psychoactive substance. Its dual action on dopamine and serotonin systems positions it as a candidate for medications aimed at treating substance use disorders .

Data Tables

| Compound | EC50 (nM) for 5-HT Release | EC50 (nM) for DA Release |

|---|---|---|

| This compound | <140 | <165 |

| p-Chloro-beta-methylphenethylamine | >500 | <620 |

Case Study 1: Behavioral Effects in Rodents

A study demonstrated that administration of this compound resulted in significant behavioral changes in rodent models. The characteristic head-twitch response observed was linked to increased serotonergic activity and suggests potential uses in understanding psychedelic experiences .

Case Study 2: In Vitro Inhibition Studies

In vitro studies have confirmed that this compound selectively inhibits MAO-A activity more effectively than MAO-B. This selectivity could be leveraged to develop targeted therapies that minimize side effects associated with broader monoamine oxidase inhibition .

Mécanisme D'action

The mechanism of action of 5-Fluoro-alpha-methyltryptamine involves several pathways:

Serotonin Receptor Agonist: The compound binds to and activates serotonin receptors, particularly the 5-HT2A receptor, leading to its psychedelic effects.

Monoamine Oxidase Inhibition: It inhibits monoamine oxidase A, preventing the breakdown of monoamines like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain.

Neurotransmitter Release: It promotes the release of serotonin, norepinephrine, and dopamine, contributing to its stimulant and entactogenic effects.

Comparaison Avec Des Composés Similaires

5-Fluoro-alpha-methyltryptamine is compared with other similar compounds to highlight its uniqueness:

Alpha-Methyltryptamine: Both compounds share a similar structure, but the presence of the fluorine atom in this compound enhances its potency and alters its pharmacological profile.

5-Fluoro-alpha-ethyltryptamine: This compound has an ethyl group instead of a methyl group, leading to differences in its effects and receptor binding affinity.

5-Fluoro-N,N-dimethyltryptamine: The dimethyl substitution results in a different set of psychoactive properties compared to this compound.

List of Similar Compounds

- Alpha-Methyltryptamine

- 5-Fluoro-alpha-ethyltryptamine

- 5-Fluoro-N,N-dimethyltryptamine

- 5-Chloro-alpha-methyltryptamine

- 6-Fluoro-alpha-methyltryptamine

Activité Biologique

5-Fluoro-alpha-methyltryptamine (5-FMT) is a synthetic compound belonging to the tryptamine family, structurally related to alpha-methyltryptamine (αMT). It is recognized for its stimulant, entactogen, and psychedelic properties, acting primarily as a serotonin-norepinephrine-dopamine releasing agent. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

5-FMT exerts its biological effects through multiple mechanisms:

- Serotonin Receptor Agonism : It acts as a potent agonist at the 5-HT2A receptor, which is crucial for its psychedelic effects. The activation of this receptor leads to various downstream signaling events that influence mood, perception, and cognition .

- Monoamine Oxidase Inhibition : 5-FMT is a competitive inhibitor of monoamine oxidase A (MAO-A), with a significantly higher affinity compared to MAO-B. This inhibition prevents the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft .

- Neurotransmitter Release : The compound promotes the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), contributing to its stimulant and entactogenic effects .

The following table summarizes the key biochemical properties of 5-FMT:

In Vivo Studies

Research has demonstrated that 5-FMT induces significant behavioral changes in animal models. For instance, it produces a characteristic head-twitch response in rodents, which correlates with psychedelic effects observed in humans. This response is indicative of serotonergic activity and suggests potential applications in studying altered states of consciousness .

Study on Serotonin and Dopamine Release

A comparative study evaluated the efficacy of various tryptamines, including 5-FMT. It was found that 5-FMT exhibited elevated DA- and NE-releasing potencies compared to its non-alkylated parent compounds. Specifically, it demonstrated an EC50 value for serotonin release that places it among the most potent serotonin releasers studied .

Propriétés

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFDWBZMCPVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95173-09-4 (unspecified hydrochloride) | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70991512 | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-08-3 | |

| Record name | 5-Fluoro-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-FMT interact with its target and what are the downstream effects?

A1: 5-FMT acts as a reversible, competitive inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 5-FMT prevents the degradation of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This increase in neurotransmitter levels can have various effects on the central nervous system.

Q2: What is the structural characterization of 5-FMT?

A2:

Q3: Can you elaborate on the structure-activity relationship (SAR) of 5-FMT and similar compounds?

A3: Research indicates that subtle structural modifications to 5-FMT can significantly impact its activity and selectivity towards MAO-A and MAO-B. For example, replacing the fluorine atom with a chlorine atom and shifting the methyl group from the alpha to the beta position of the side chain results in p-chloro-beta-methylphenethylamine (p-CMPEA), a compound that exhibits high selectivity for MAO-B [, ]. These findings highlight the importance of specific structural features in determining the interaction with MAO enzymes.

Q4: What in vivo studies have been conducted with 5-FMT?

A4: One study investigated the effects of 5-FMT on head-twitch responses in mice, a behavioral model often used to assess the activity of serotonergic compounds []. The researchers found that 5-FMT induced head-twitch responses, and this effect was inhibited by ketanserin and gamma-mangostin, both known antagonists of the serotonin 5-HT2A receptor. These findings suggest that 5-FMT may exert some of its behavioral effects through interactions with 5-HT2A receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.